molecular formula C20H18ClN5O3 B14976547 N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B14976547
M. Wt: 411.8 g/mol
InChI Key: ZEJFQXFFGSPXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and an imidazo[1,2-b][1,2,4]triazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as hydrazine and aldehydes.

    Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions, using reagents like chlorinating agents and methoxylating agents.

    Acylation: The final step involves the acylation of the imidazo[1,2-b][1,2,4]triazole core with the appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the imidazo[1,2-b][1,2,4]triazole core.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with new functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biomolecular Interactions: Study of interactions with proteins and nucleic acids.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigation of its therapeutic potential in various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influence on biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-[2-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
  • N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Uniqueness

The unique combination of chloro and methoxy substituents, along with the imidazo[1,2-b][1,2,4]triazole core, gives N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C20H18ClN5O3/c1-11-14(21)4-3-5-15(11)22-17(27)10-16-19(28)24-20-23-18(25-26(16)20)12-6-8-13(29-2)9-7-12/h3-9,16H,10H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

ZEJFQXFFGSPXRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.